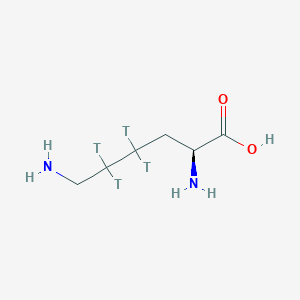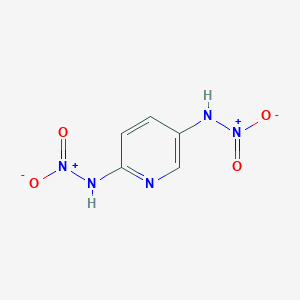
N-(5-Nitramidopyridin-2-yl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitramidopyridin-2-yl)nitramide, commonly known as NPDN, is a highly reactive compound that has been gaining attention in the field of chemical synthesis and scientific research. It is a member of the nitramide family, which is known for its explosive properties and has been extensively studied for its potential use as an energetic material. NPDN has been found to be a highly versatile compound that can be easily synthesized and used in a variety of applications, ranging from chemical synthesis to biomedical research.
Mecanismo De Acción
The mechanism of action of NPDN is based on its highly reactive nitramide group, which is capable of undergoing a variety of chemical reactions. It has been found to be a powerful oxidizing agent, capable of oxidizing a variety of organic compounds. It has also been found to be capable of undergoing nitration reactions, which can be used to introduce new functional groups into organic molecules.
Biochemical and Physiological Effects:
While NPDN has not been extensively studied for its biochemical and physiological effects, it is known to be a highly reactive compound that can potentially cause damage to living cells. It is therefore important to handle NPDN with care and to use appropriate safety precautions when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPDN is its versatility and ease of synthesis. It can be easily synthesized using relatively simple reaction conditions and can be used in a variety of applications. However, one of the limitations of NPDN is its highly reactive nature, which can make it difficult to handle and store. It is also important to note that NPDN is an explosive compound and should be handled with extreme caution.
Direcciones Futuras
There are many potential future directions for research on NPDN. One promising area of research is in the development of new synthetic methods using NPDN as a powerful oxidizing agent. Another area of research is in the development of new materials using NPDN as a building block. Additionally, there is potential for NPDN to be used in biomedical research, although more studies are needed to determine its safety and efficacy in this context. Overall, NPDN is a highly versatile compound with a wide range of potential applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of NPDN is a relatively simple process that involves the reaction of 5-nitramidopyridine with nitric acid. The reaction is typically carried out in a solvent such as acetic acid or acetonitrile, and the resulting product is purified using a variety of techniques such as recrystallization or column chromatography. The yield of NPDN can vary depending on the reaction conditions and the purity of the starting materials, but typically ranges from 60-80%.
Aplicaciones Científicas De Investigación
NPDN has been found to be a highly versatile compound that can be used in a variety of scientific research applications. One of the most promising areas of research is in the field of chemical synthesis, where NPDN can be used as a powerful oxidizing agent to facilitate the synthesis of complex organic compounds. It has also been used in the synthesis of new materials, such as metal-organic frameworks and porous polymers.
Propiedades
Número CAS |
103769-76-2 |
|---|---|
Nombre del producto |
N-(5-Nitramidopyridin-2-yl)nitramide |
Fórmula molecular |
C5H5N5O4 |
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
N-(5-nitramidopyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-5(6-3-4)8-10(13)14/h1-3,7H,(H,6,8) |
Clave InChI |
OSUTXBMBWIMQBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
SMILES canónico |
C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Sinónimos |
3-Pyridinamine,1,6-dihydro-N-nitro-6-(nitroimino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





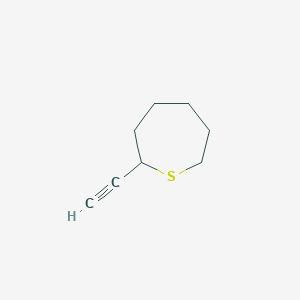

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

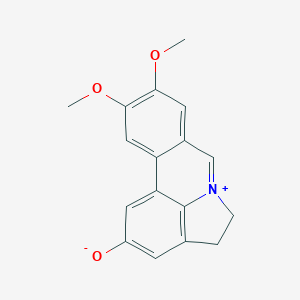


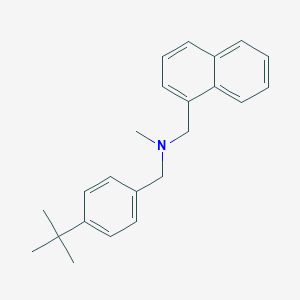
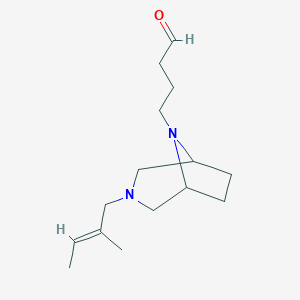

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
